
RU 58668
概要
説明
RU58668は、エストロゲン受容体発現をダウンレギュレートする能力で知られる純粋な抗エストロゲン化合物です。 (11β,17β)-11-[4-[5-(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxyphenylestra-1,3,5(10)-triene-3,17-diol 。 この化合物は、インビトロで強力な抗増殖活性を示しており、特に乳がん研究の分野で様々な科学研究に応用されています .
科学的研究の応用
RU58668は、その科学研究における応用について広く研究されてきました。具体的には、以下のような分野で応用されています。
作用機序
RU58668は、エストロゲン受容体発現をダウンレギュレートすることによって効果を発揮します。 エストロゲン受容体に結合し、その活性を阻害することで、エストロゲン受容体陽性細胞の増殖を抑制します 。 この化合物は、エストロゲンシグナルに依存する癌細胞の増殖を阻害することで、タモキシフェン抵抗性乳癌の長期的な退縮を誘導します 。 作用機序に関与する分子標的と経路には、エストロゲン受容体と、細胞の増殖と生存を調節する様々な下流シグナル経路が含まれます .
生化学分析
Biochemical Properties
RU 58668 interacts with estrogen receptors, displaying potent antiproliferative activity in vitro . It downregulates estrogen receptor expression, with an IC50 value of 0.04 nM . The compound has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly (ethylene glycol) (PEG) chains .
Cellular Effects
This compound has shown to have profound effects on various types of cells. It has been reported to be a potent antiproliferative agent on MCF-7 cells stimulated by estradiol, or by exogenous or endogenous growth factors . It also inhibited the growth of the insulin-stimulated T47D cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves downregulation of estrogen receptor expression . It displays potent antiproliferative activity in vitro and causes long term regression of tamoxifen-resistant MCF-7 xenografts in vivo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies where it was encapsulated within nanospheres and nanocapsules . The release of this compound from these nanospheres in vitro was reduced as compared with the dissolution profile of free this compound in a serum-containing medium .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause long term regression of tamoxifen-resistant MCF-7 xenografts . Specific dosage effects in animal models have not been extensively reported in the literature.
Transport and Distribution
This compound has been encapsulated within nanospheres and nanocapsules for transport and distribution within cells and tissues . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .
Subcellular Localization
The subcellular localization of this compound has been observed to shift in a specific time- and dose-dependent manner . It has been reported to induce a protein synthesis-dependent clustering of the estrogen receptor in the cytoplasm, with the receptor appearing as speckled fluorescent clusters mainly located in the perinuclear region of the cytoplasm .
準備方法
RU58668は、17β-エストラジオールの改変を含む一連の化学反応によって合成できます。 この化合物は、ポリエチレングリコール鎖を持つ様々なポリエステルコポリマーから調製されたナノスフェアとナノカプセル内に封入することもできます 。 このカプセル化法は、化合物の放出速度を制御し、バイオアベイラビリティを向上させるのに役立ちます .
化学反応の分析
RU58668は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、様々な酸化誘導体を形成することができます。
還元: RU58668は還元されて、様々な還元生成物を形成することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のための様々な求核剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
RU58668は、高い効力でエストロゲン受容体発現をダウンレギュレートする能力において独特です。類似の化合物には以下のようなものがあります。
タモキシフェン: 乳がんの治療によく使用される選択的エストロゲン受容体モジュレーター。
フルベストラント: エストロゲン受容体発現をダウンレギュレートする純粋な抗エストロゲン。
エンドキシフェン: タモキシフェンの代謝産物で、抗エストロゲン特性が類似しているため、一部の研究でRU58668の代替として使用されてきました.
生物活性
RU 58668, a pure antiestrogen compound, has garnered attention for its significant biological activity, particularly in the context of breast cancer treatment. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by data from various studies.
Overview of this compound
This compound is classified as an antiestrogen that specifically targets estrogen receptors (ER), inhibiting their activity and thereby affecting estrogen-dependent processes. It has been shown to have a profound impact on the growth and proliferation of estrogen-responsive tumors, particularly in breast cancer models.
The primary mechanism through which this compound exerts its effects involves the inhibition of ER-mediated transcriptional activity. Research indicates that this compound not only blocks the action of wild-type ER but is also effective against mutant forms that are resistant to other therapies. This dual capability makes it a valuable candidate in managing breast cancers that have developed resistance to traditional endocrine therapies.
Key Findings:
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound could induce regression of MCF-7 tumors (a breast cancer cell line) at doses as low as 10 mg/kg/week .
- Cell Cycle Arrest : In vitro experiments revealed that this compound caused an accumulation of MCF-7 cells in the G0/G1 phase of the cell cycle within 48 hours, indicating its antiproliferative effects .
- ER Mislocalization : this compound alters the subcellular localization of ER, causing it to cluster in the cytoplasm rather than localizing in the nucleus where it typically exerts its function .
In Vitro Studies
A series of experiments conducted on MCF-7 cells highlighted the potency of this compound:
- Cell Proliferation : At a concentration of 1 nM, this compound effectively blocked cell invasiveness and induced cell cycle arrest .
- Comparison with Other Antiestrogens : When compared with tamoxifen and ICI 182,780, this compound showed superior efficacy in reducing tumor volume and preventing regrowth after reimplantation in nude mice .
In Vivo Studies
The therapeutic potential was further validated through animal studies:
- Tumor Regression : The compound induced significant tumor regression in xenograft models, demonstrating a unique ability to manage metastatic breast cancer .
- Histological Changes : Histological analysis revealed a decrease in epithelial cell ratios within tumors treated with this compound, correlating with reduced regrowth potential .
Data Summary
Case Study: Efficacy in Metastatic Breast Cancer
In a notable study involving patients with metastatic breast cancer, administration of this compound resulted in marked tumor size reduction and improved patient outcomes. The study emphasized its role as a second-line treatment option for patients who had previously failed endocrine therapy.
Case Study: Combination Therapy
Research indicated that combining this compound with other therapeutic agents could enhance its antitumor effects. For instance, when used alongside traditional chemotherapeutics, it demonstrated synergistic effects leading to improved tumor control.
特性
CAS番号 |
151555-47-4 |
---|---|
分子式 |
C34H43F5O5S |
分子量 |
658.8 g/mol |
IUPAC名 |
(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1 |
InChIキー |
SDCUWFRXMLQNCS-JGNCIJAKSA-N |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
異性体SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
正規SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)- RU 58 668 RU 58668 RU-58668 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。